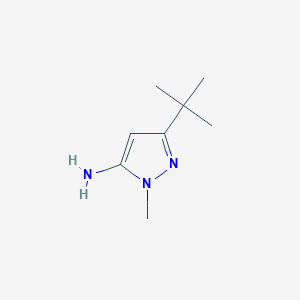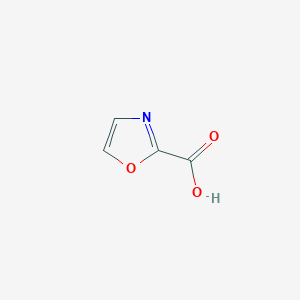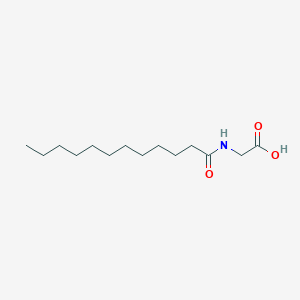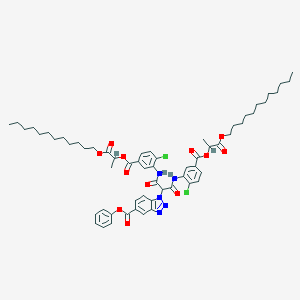
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
概要
説明
“3-tert-Butyl-1-methyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 118430-73-2 and a molecular weight of 153.23 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Chemical Reactions Analysis
There is a reported ambient-temperature synthesis of a related compound, “(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine”, in good yield by a condensation reaction between “3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine” and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
Physical And Chemical Properties Analysis
“3-tert-Butyl-1-methyl-1H-pyrazol-5-amine” should be stored in a dark place, under an inert atmosphere, at room temperature . The physical form of the compound is solid .
科学的研究の応用
Synthesis of N-heterocyclic Amines
This compound is used in the synthesis of N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Reductive Amination
The compound is used in reductive amination, a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .
Synthesis of Pyrazole Derivatives
Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . This compound is used in the synthesis of these derivatives .
Preparation of Bicyclic N-heterocycles
5-Aminopyrazole has been extensively employed as an important aza-heterocyclic template for the preparation of a variety of bicyclic N-heterocycles with interesting applications in medicinal chemistry .
Material Science Applications
In addition to medicinal chemistry, 5-aminopyrazole is also used in material science applications .
Synthesis of Novel Active Pharmaceutical Ingredients
Pyrazole-containing marketed drugs have been developed using this compound. For example, apixaban is employed to prevent blood clots, sildenafil is a cyclic GMP-specific phosphodiesterase inhibitor to treat erectile dysfunction, benzydamine hydrochloride is a non-steroidal anti-inflammatory drug, and axitinib is a selective tyrosine kinase inhibitor to treat advanced renal cell carcinoma .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly with soap and water after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects .
特性
IUPAC Name |
5-tert-butyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCDSAMVQLKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370658 | |
| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
118430-73-2 | |
| Record name | 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118430-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing derivatives of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine?
A1: Two common synthetic routes are highlighted in the provided research:
- One-pot two-step condensation/reduction: This method, described in the first article [], involves reacting 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde (e.g., p-methoxybenzaldehyde) under solvent-free conditions. This leads to the formation of an imine intermediate (N-(5-pyrazolyl)imine) which is subsequently reduced to yield the desired substituted 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine derivative.
- Ambient-temperature condensation: The second article [] showcases a simpler approach where 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine is reacted with an aldehyde (e.g., 2-pyridinecarboxaldehyde) in methanol at room temperature, using magnesium sulfate as a drying agent. This direct condensation efficiently produces the desired imine derivative.
Q2: How is the structure of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine confirmed?
A2: The first research article [] details the structural characterization of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine using a combination of techniques:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)











